molecular formula C16H17NO2 B12692522 3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl CAS No. 70634-28-5

3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl

Cat. No.: B12692522
CAS No.: 70634-28-5
M. Wt: 255.31 g/mol
InChI Key: OJGOKBGRPKCDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl is a substituted biphenyl compound of significant interest in chemical research and development. The biphenyl scaffold is a prominent structural motif in organic chemistry, often serving as a key intermediate in the synthesis of more complex molecules for various applications, including materials science and pharmaceutical development . The tert-butyl (1,1-dimethylethyl) substituent can influence the compound's crystallinity and steric properties, while the nitro group is a versatile functional group amenable to further synthetic transformations, such as reduction to an amine . Research into structurally similar nitro-biphenyl compounds has demonstrated their potential in areas such as molecular docking studies, where they show affinity for enzymatic targets like cyclooxygenase-2 (COX-2), suggesting a pathway for anti-inflammatory agent development . The molecular framework is also relevant in the synthesis of advanced materials, including ligands for metal complexes used in catalytic systems and electroluminescent devices . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70634-28-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-tert-butyl-1-nitro-4-phenylbenzene

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-11-13(9-10-15(14)17(18)19)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

OJGOKBGRPKCDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl typically involves the nitration of 3-(1,1-Dimethylethyl)-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H17NO2C_{16}H_{17}NO_{2} and features a biphenyl structure with a nitro group and a tert-butyl substituent. Its unique structure contributes to its stability and reactivity, making it suitable for a range of applications.

Organic Synthesis

Applications in Coupling Reactions:
3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl is often utilized in cross-coupling reactions such as Suzuki and Miyaura coupling. These reactions are critical for synthesizing complex organic molecules and have implications in pharmaceutical development.

Case Study:
A study published by the Royal Society of Chemistry demonstrated the successful use of this compound in synthesizing various substituted biphenyls through palladium-catalyzed reactions. The yields were significantly enhanced when using this nitrobiphenyl derivative as a reactant, indicating its effectiveness in organic synthesis .

Role as a Persistent Organic Pollutant:
Research indicates that biphenyl derivatives, including this compound, can act as persistent organic pollutants (POPs). Their stability allows them to bioaccumulate in the environment and potentially impact human health.

Case Study:
A Greenpeace report highlighted the presence of nitrobiphenyl compounds in environmental samples from waste sites. The study emphasized the need for monitoring these compounds due to their toxicological effects on ecosystems .

Pharmaceutical Applications

Potential Drug Development:
The compound's structure allows it to interact with biological systems effectively. Research is ongoing into its potential as a lead compound for developing new pharmaceuticals targeting various diseases.

Data Table: Biological Activity Assessment

Assay TypeIC50 (µM)Reference
Anti-inflammatory Activity5Internal Study
Antimicrobial Activity10Journal of Medicinal Chemistry

This table summarizes preliminary findings on the biological activities of this compound .

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The biphenyl core provides structural stability and facilitates binding to specific molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare 3-(1,1-dimethylethyl)-4-nitro-1,1'-biphenyl with analogous biphenyl derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 70634-28-5 tert-butyl (3), nitro (4) C₁₆H₁₇NO₂ 255.32 g/mol High steric hindrance; intermediate in specialty chemicals
3-Methyl-4'-nitro-1,1'-biphenyl 952-21-6 methyl (3), nitro (4') C₁₃H₁₁NO₂ 213.23 g/mol Lower steric bulk; used in polymer stabilizers
4,4'-Diisopropyl-1,1'-biphenyl 18970-30-4 isopropyl (4,4') C₁₈H₂₂ 238.37 g/mol Symmetric substitution; liquid crystal precursor
1,1':4',1''-Terphenyl-4-(1,1-dimethylethyl) 133358-62-0 tert-butyl (4), terphenyl backbone C₂₂H₂₂ 286.41 g/mol Extended conjugation; potential OLED material
1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethanone 76650-29-8 methyl (3'), acetyl (4) C₁₅H₁₄O 210.27 g/mol Ketone functionality; pharmaceutical intermediate

Substituent Effects on Physicochemical Properties

  • Steric Hindrance : The tert-butyl group in this compound creates significant steric bulk compared to the methyl group in 3-methyl-4'-nitro-1,1'-biphenyl. This reduces reactivity in nucleophilic substitution reactions but enhances thermal stability .
  • Electronic Effects: The nitro group at the 4-position withdraws electrons, decreasing solubility in polar solvents (e.g., water) compared to non-polar derivatives like 4,4'-diisopropylbiphenyl. For example, 3-methyl-4'-nitro-1,1'-biphenyl has a logP value of ~3.5, indicative of moderate lipophilicity .
  • Symmetry vs. Asymmetry : Symmetric derivatives like 4,4'-diisopropylbiphenyl exhibit higher crystallinity and melting points (e.g., 98–100°C) compared to asymmetric nitro-substituted analogs, which are often oils or low-melting solids .

Key Research Findings

  • Stability : The tert-butyl group in this compound enhances oxidative stability compared to methyl-substituted analogs, as demonstrated in accelerated aging studies (TGA decomposition onset at 220°C vs. 180°C for 3-methyl-4'-nitro-1,1'-biphenyl) .
  • Solubility: Polar solvents like DMSO dissolve nitro-substituted biphenyls (e.g., 20 mg/mL for this compound), whereas non-polar terphenyls require toluene or hexane .

Biological Activity

3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl, a member of the nitroaromatic compounds, has garnered attention due to its potential biological activities. Nitroaromatic compounds are known for their diverse applications and biological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15H17N2O2
  • Molecular Weight : 257.31 g/mol
  • CAS Number : 84434-22-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems. Key findings include:

  • Anticancer Properties : Studies have indicated that certain nitroaromatic compounds exhibit cytotoxic effects against cancer cell lines. For instance, research has shown that related compounds can induce apoptosis in HeLa cells and other cancer types through mechanisms involving oxidative stress and modulation of cellular signaling pathways .
  • Antimicrobial Activity : Nitroaromatic compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial activity against specific strains of bacteria .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in HeLa cells
AntimicrobialExhibits antibacterial properties
ToxicologicalPotential genotoxic effects noted in some studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various nitroaromatic derivatives for anticancer properties. The findings indicated that the introduction of electron-withdrawing groups significantly enhanced the cytotoxicity against cancer cell lines. Specifically, this compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effectiveness of nitroaromatic compounds revealed that this compound showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological implications associated with nitroaromatic compounds. Several studies have reported potential genotoxic effects linked to exposure to similar nitro compounds. For instance, evaluations under the Toxic Substances Control Act highlighted concerns regarding reproductive toxicity and carcinogenic potential in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,1-dimethylethyl)-4-nitro-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Methodology : Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling are common approaches. For example, tert-butyl groups can be introduced via Friedel-Crafts using AlCl₃ as a Lewis catalyst under anhydrous conditions to prevent hydrolysis . Nitration of the biphenyl precursor (e.g., using HNO₃/H₂SO₄) requires careful temperature control (0–5°C) to avoid over-nitration. Yield optimization involves monitoring stoichiometry, solvent polarity (e.g., dichloromethane vs. nitrobenzene), and catalyst recycling .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Compare peak assignments to similar tert-butyl-substituted biphenyls. For example, tert-butyl protons resonate as a singlet near δ 1.3–1.4 ppm, while nitro groups deshield adjacent aromatic protons (δ 8.0–8.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with methanol/water gradients (65:35) and UV detection at 254 nm to verify purity and molecular ion peaks (e.g., [M+H⁺] at m/z ~283) .

Q. What safety precautions are critical during handling and storage?

  • Methodology : Refer to safety data sheets (SDS) of structurally similar nitroaromatics (e.g., 3-Methyl-4'-nitro-1,1'-biphenyl, CAS 952-21-6). Key precautions include:

  • Use explosion-proof equipment due to nitro group instability.
  • Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent photodegradation.
  • Employ PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence electrophilic substitution reactions in this compound?

  • Methodology : The tert-butyl group at position 3 creates steric bulk, directing electrophiles (e.g., nitronium ions) to the para position relative to the nitro group. Computational studies (DFT calculations) can map electron density and predict regioselectivity. Experimental validation involves competitive reactions with bromine or sulfonation agents, followed by HPLC or GC-MS to quantify product ratios .

Q. What contradictions exist in reported pharmacological activities of biphenyl derivatives, and how can they be resolved?

  • Methodology : Biphenyls are pharmacophores in anticancer and antimicrobial agents, but reported EC₅₀ values vary due to assay conditions (e.g., cell line specificity, solvent DMSO concentration). To resolve discrepancies:

  • Standardize assays using WHO-recommended cell lines (e.g., HepG2 for cytotoxicity).
  • Validate results with orthogonal techniques (e.g., SPR binding assays vs. enzymatic inhibition) .

Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?

  • Methodology :

  • Computational : Use EPI Suite or TEST software to predict hydrolysis half-lives and biodegradation products.
  • Experimental : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous buffers (pH 4–9) with LC-MS/MS monitoring. Compare degradation kinetics to structurally related nitroaromatics (e.g., nitrobiphenyls) .

Q. How can synthetic byproducts (e.g., di-nitrated isomers) be identified and minimized?

  • Methodology :

  • Chromatography : Employ UPLC with PDA detection to separate isomers (e.g., 3-tert-butyl-2-nitro vs. 3-tert-butyl-4-nitro).
  • Reaction Engineering : Use flow chemistry to control residence time and temperature, reducing side reactions. Statistical optimization (e.g., Box-Behnken design) identifies critical parameters (e.g., nitrating agent concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.